molecular formula C2H5NO2 B078356 Nitroethane-1,1-d2 CAS No. 13031-33-9

Nitroethane-1,1-d2

Cat. No. B078356
CAS RN: 13031-33-9
M. Wt: 77.08 g/mol
InChI Key: MCSAJNNLRCFZED-CBTSVUPCSA-N
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Description

Synthesis Analysis

Nitroalkanes, including nitroethane, are key starting materials for the synthesis of a large variety of important targets . They offer unique utility and value for small molecule synthesis by providing reactivity to efficiently create complex molecules, reduce reaction steps, and optimize synthesis costs .


Molecular Structure Analysis

The molecular structure of Nitroethane-1,1-d2 consists of 2 carbon atoms, 3 hydrogen atoms, 2 deuterium atoms, 1 nitrogen atom, and 2 oxygen atoms . Nitroalkanes contain a total of 9 bonds, including 4 non-hydrogen bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 nitro group .

Scientific Research Applications

  • Mechanism of the Nef Reaction : Leitch (1955) explored the mechanism of the Nef reaction using nitroethane-1,1-d2. The isolation of ethanal-1-d in significant yield supports certain mechanisms while refuting others, providing insights into the reaction pathways of nitro compounds (L. C. Leitch, 1955).

  • Raman Spectroscopy in High Pressure Studies : Courtecuisse et al. (1998) conducted comparative Raman spectroscopy studies of nitroethane under high static pressure. This research aids in understanding the physicochemical behavior of nitro compounds in relation to their detonation properties (S. Courtecuisse et al., 1998).

  • Inhibition in Ethylene Oxide Synthesis : Reiss and Luft (1998) investigated nitroethane as a chlorine-free inhibitor in the synthesis of ethylene oxide. This study examines its effects on catalyst activity and selectivity, contributing to safer and more efficient industrial processes (T. Reiss & G. Luft, 1998).

  • Enzyme Inactivation Study : Alston, Porter, and Bright (1983) explored how 1-chloro-1-nitroethane, a derivative of nitroethane, acts as a suicide inactivator of D-amino acid oxidase. This contributes to understanding enzyme function and inhibition mechanisms (T. Alston et al., 1983).

  • Benzannulation Mechanism Analysis : Yuan et al. (2015) conducted a density functional theory (DFT) study to elucidate the mechanism of the benzannulation of nitroethane. This research provides new insights into the reaction process and the role of solvents and bases (Haiyan Yuan et al., 2015).

  • Degradation of Chlorinated Organics : Liu et al. (2014) investigated the degradation of 1,2-dichloroethane using advanced reduction processes, a study relevant for environmental remediation and pollution control (Xu Liu et al., 2014).

  • Ruminal Fluid Fermentation : Gutiérrez-Bañuelos et al. (2008) examined the effects of nitroethane on ruminal fluid fermentation and methanogenesis. This research is significant for understanding digestive processes and greenhouse gas emissions in ruminants (H. Gutiérrez-Bañuelos et al., 2008).

Safety And Hazards

Nitroethane, a compound similar to Nitroethane-1,1-d2, is suspected to cause genetic damage and be harmful to the nervous system . Typical TLV/TWA is 100 ppm and typical STEL is 150 ppm. Skin contact causes dermatitis in humans .

properties

IUPAC Name

1,1-dideuterio-1-nitroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSAJNNLRCFZED-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583680
Record name Nitro(1,1-~2~H_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitroethane-1,1-d2

CAS RN

13031-33-9
Record name Nitro(1,1-~2~H_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitroethane-1,1-d2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By substituting 5-amino-1,3-benzodioxole for 4-(trifluoromethyl)aniline in a, and then substituting the appropriate substituted propiolic ester for ethyl propiolate and/or the appropriate stubstituted nitromethane for nitroethane in a, the identical process gives 4-(1,3-benzodioxol-5-aminocarbonyl)-3-methylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl])-3,5-dimethylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropyl-5-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted propiolic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
nitroethane
Name
3,5-dimethylisoxazole
[Compound]
Name
4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PW Jones, K Selby, MJ Tidball, DJ Waddington - Combustion and Flame, 1974 - Elsevier
The inhibition of the slow gas-phase oxidation of acetaldehyde and diethyl ether by aliphatic amines and imines has been studied between 120 and 180C. The results with isotopically …
Number of citations: 0 www.sciencedirect.com
НШ Халилова, АА Боисхужаева… - … наука: проблемы, идеи …, 2020 - elibrary.ru
Разработана методика экспертного исследования малых количеств прегабалина методом ИК-спектрофотометрии. Установлены: характеристические полосы пропускания …
Number of citations: 0 elibrary.ru
MU Abdullaeva, NS Khalilova… - European Journal of …, 2020 - ejmcm.com
Research objective: to study the possibility of using the method of chromato-massspectrometry combined with IR-spectrophotometry in the forensic chemical analysis of trace amounts of …
Number of citations: 0 ejmcm.com

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